![molecular formula C9H20N2O3 B2444192 tert-Butyl 3-aminopropoxy(methyl)carbamate CAS No. 1196681-74-9](/img/structure/B2444192.png)
tert-Butyl 3-aminopropoxy(methyl)carbamate
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Overview
Description
“tert-Butyl 3-aminopropoxy(methyl)carbamate” is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is also known as TBAPMC. The molecular formula of this compound is C9H20N2O3 .
Synthesis Analysis
The synthesis of carbamates, such as “tert-Butyl 3-aminopropoxy(methyl)carbamate”, can be achieved through amination (carboxylation) or rearrangement . The process involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-aminopropoxy(methyl)carbamate” is represented by the formula C9H20N2O3 . This indicates that the compound consists of 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-aminopropoxy(methyl)carbamate” include a molecular weight of 188.27 . The compound is predicted to have a melting point of 44.23° C, a boiling point of 254.6° C at 760 mmHg, a density of 1.0 g/cm^3, and a refractive index of n 20D 1.46 .
Scientific Research Applications
Dipeptide Synthesis
This compound is used in the synthesis of dipeptides . Specifically, it’s used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Peptoid-based Polyacids
The compound is also used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids . The resulting poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily deprotected to reveal the carboxyl groups on the sidechain .
Biomimetic Polymers
The compound is used in the synthesis of biomimetic polymers, which are prized for their biocompatibility, stimuli-responsive characteristics, and similarity to chemical motifs found in nature . These polymers have applications in fields ranging from sensing and tissue culture, to drug delivery .
Supramolecular Assemblies
Polypeptoids bearing carboxylic acid groups on the N-substituent are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .
Controlled Ring-Opening Polymerization
The compound is used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides . This enables access to well-defined polypeptoids that have quantitative functional sidechain presence and tailorable polymer chain length .
Weak Polyelectrolytes
The poly(N-(2-carboxyethyl) glycine) polymer, which can be obtained from the compound, is a weak polyelectrolyte whose hydrodynamic size in water can be controlled by the solution pH .
Safety and Hazards
Safety data sheets suggest that “tert-Butyl 3-aminopropoxy(methyl)carbamate” should not be released into the environment . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
properties
IUPAC Name |
tert-butyl N-(3-aminopropoxy)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11(4)13-7-5-6-10/h5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBLWBPAUVGQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-aminopropoxy)-N-methylcarbamate | |
CAS RN |
1196681-74-9 |
Source
|
Record name | tert-butyl N-(3-aminopropoxy)-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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